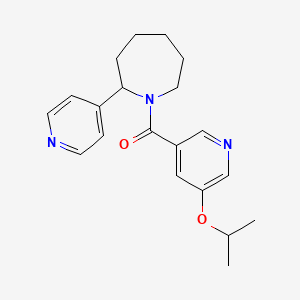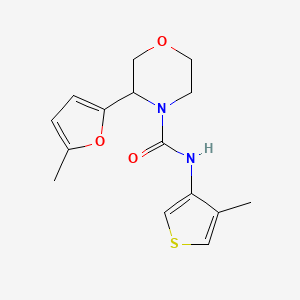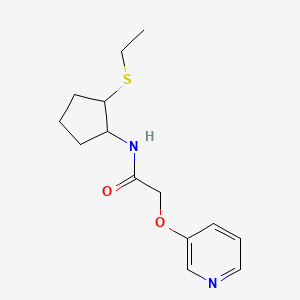![molecular formula C16H22N6O B6972053 (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6972053.png)
(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridazine Ring: This involves the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the pyrazole, pyridazine, and piperidine rings using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the biological context and the nature of the target. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12(2)22-14(5-9-18-22)16(23)21-10-6-13(7-11-21)19-15-4-3-8-17-20-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELPEFBUOOTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC(CC2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B6971977.png)


![N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972004.png)
![5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6972009.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6972012.png)
![N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972018.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrazol-3-yl)urea](/img/structure/B6972032.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(5-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B6972042.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6972048.png)
![3-[4-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-4-oxobutyl]-1-methylimidazolidine-2,4-dione](/img/structure/B6972050.png)
![1-[2-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B6972057.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine](/img/structure/B6972068.png)
